![molecular formula C7H9NO2 B2620519 4-Pyridinol, 5-methoxy-2-methyl- CAS No. 62885-38-5](/img/structure/B2620519.png)
4-Pyridinol, 5-methoxy-2-methyl-
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 3,5-Dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine involves the use of 4,6-dimethyl-pyrimidine-2-thiol and 1-(4-chloro-phenyl)imidazole-2-thione .Molecular Structure Analysis
The molecular structure of “4-Pyridinol, 5-methoxy-2-methyl-” can be represented by the SMILES stringCOc1ccnc(CO)c1
. The InChI key is GBMRUSRMPOUVEK-UHFFFAOYSA-N
.
Scientific Research Applications
4PMM has been studied extensively for its potential applications in biotechnology and medicine. It has been studied as an anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer agent. It has also been studied for its potential to treat various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, and diabetes. Additionally, 4PMM has been studied for its potential to improve cognitive performance, reduce anxiety and depression, and enhance immune system function.
Mechanism of Action
The exact mechanism of action of 4PMM is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of anti-inflammatory cytokines, the inhibition of oxidative stress, the inhibition of cell proliferation, and the inhibition of cell death. Additionally, 4PMM has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
4PMM has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain types of cancer cells. Additionally, 4PMM has been found to have neuroprotective effects, reduce anxiety and depression, and enhance cognitive performance.
Advantages and Limitations for Lab Experiments
4PMM has several advantages and limitations for use in laboratory experiments. One advantage is that it is easily synthesized and has a wide range of biological activities. Additionally, it is relatively inexpensive and can be used in a variety of experimental systems. However, there are some limitations to its use in laboratory experiments. For example, 4PMM is not very stable and is susceptible to degradation. Additionally, it can be toxic in high concentrations.
Future Directions
There are several potential future directions for the use of 4PMM. One potential direction is the use of 4PMM as a drug delivery system. Additionally, 4PMM could be used to develop new drugs or to improve existing drugs. Additionally, 4PMM could be used to develop new treatments for cancer, Alzheimer’s disease, Parkinson’s disease, and diabetes. Finally, 4PMM could be used to improve cognitive performance, reduce anxiety and depression, and enhance immune system function.
Synthesis Methods
4PMM can be synthesized by a variety of methods, including chemical synthesis, biosynthesis, and biotransformation. Chemical synthesis involves the use of reagents such as aldehydes, ketones, and amines to form the desired product. Biosynthesis involves the use of enzymes or microorganisms to synthesize the desired product. Biotransformation involves the use of enzymes or microorganisms to convert one compound into another.
properties
IUPAC Name |
5-methoxy-2-methyl-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)4-8-5/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTABUOSSFWBME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968377 | |
Record name | 5-Methoxy-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53603-10-4, 62885-38-5 | |
Record name | 5-Methoxy-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methyl-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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